4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
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Overview
Description
4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a nitrogen-containing heterocyclic compound. It features a fused ring system consisting of a pyrrole ring and a pyridine ring.
Preparation Methods
The synthesis of 4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-(2-aminophenyl)acetonitrile with acetic anhydride can yield the desired compound through an intramolecular cyclization process . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological systems, particularly in understanding enzyme interactions and receptor binding.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds also contain a fused ring system with nitrogen atoms and exhibit various biological activities, including antimicrobial and antitumor properties.
Pyridazine analogs: These compounds have a similar nitrogen-containing ring structure and are used in medicinal chemistry for their biological activities.
The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-6-2-3-10-8-5-9-4-7(6)8/h2-3,9H,4-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYATYWXMHRMFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CNCC2=NC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00744912 |
Source
|
Record name | 4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00744912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256806-29-7 |
Source
|
Record name | 4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00744912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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